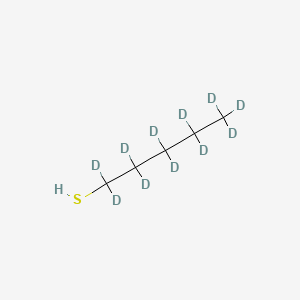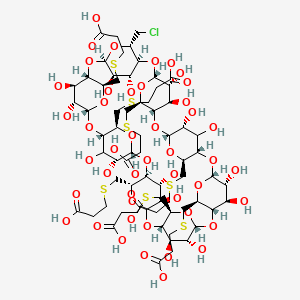
Monochloro Sugammadex Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monochloro Sugammadex Sodium is a modified γ-cyclodextrin compound used primarily in the medical field for the reversal of neuromuscular blockade induced by rocuronium and vecuronium during surgery . This compound is a selective relaxant binding agent, which means it can encapsulate and inactivate specific neuromuscular blocking agents, making it a crucial component in anesthesia management .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monochloro Sugammadex Sodium involves the modification of γ-cyclodextrin by introducing monochloro groups at specific positions. This process requires the complete conversion of eight identical functional groups per molecule, which is challenging due to the potential formation of multiple impurities . The synthetic route typically involves nucleophilic substitution reactions, where monochloro groups are introduced using reagents like sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows a Quality by Design (QbD) approach to ensure the robustness of the formulation process. This involves monitoring the kinetics of the reactions and reaction pathways using Process Analytical Testing (PAT) tools . The Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) are defined to control the quality of the final product .
化学反应分析
Types of Reactions
Monochloro Sugammadex Sodium undergoes various chemical reactions, including:
Oxidation: The compound is sensitive to oxidative stress, which can lead to the formation of sulfoxide impurities.
Reduction: Reduction reactions can be used to remove certain impurities formed during synthesis.
Substitution: Nucleophilic substitution is a key reaction in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the desired this compound and various impurities such as sulfoxides, disulfides, and methyl esters .
科学研究应用
Monochloro Sugammadex Sodium has a wide range of scientific research applications:
作用机制
Monochloro Sugammadex Sodium works by encapsulating neuromuscular blocking agents like rocuronium and vecuronium, forming a stable complex that inactivates these agents . This process creates a concentration gradient that favors the movement of the blocking agents from the neuromuscular junction into the plasma, where they are encapsulated and inactivated . The compound does not affect the release or breakdown of acetylcholine, making it a selective and effective agent for reversing neuromuscular blockade .
相似化合物的比较
Similar Compounds
Sugammadex Sodium: The parent compound, which is also a modified γ-cyclodextrin used for the same purpose.
Uniqueness
Monochloro Sugammadex Sodium is unique due to its selective encapsulation mechanism, which allows for rapid and effective reversal of neuromuscular blockade without affecting acetylcholine levels . This makes it a safer and more efficient option compared to other reversal agents like neostigmine .
属性
分子式 |
C69H107ClO46S7 |
|---|---|
分子量 |
1932.5 g/mol |
IUPAC 名称 |
3-[[(1S,3S,5S,6S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,44R,45R,46R,47R,48R,49R,50R,52R,53R,54R,55R,56R)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-25-(chloromethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H107ClO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |
InChI 键 |
BRFZCFSKAXFLFJ-KJVCLXJNSA-N |
手性 SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)O)O)C(=O)O |
规范 SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
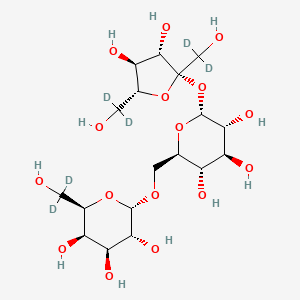

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
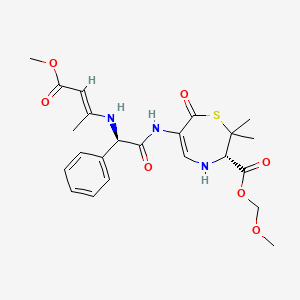
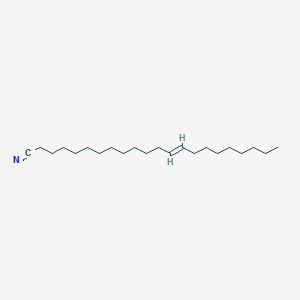
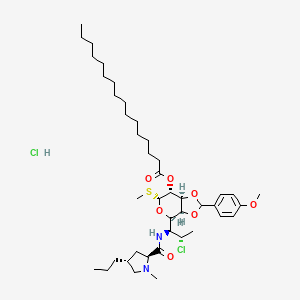
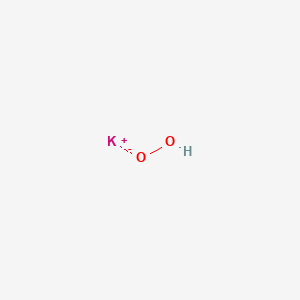
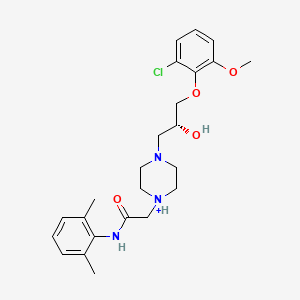
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
